molecular formula C7H7BrN2O B14864807 1-(3-Amino-6-bromopyridin-2-YL)ethanone

1-(3-Amino-6-bromopyridin-2-YL)ethanone

Cat. No.: B14864807
M. Wt: 215.05 g/mol
InChI Key: SOLADAGECCZFEA-UHFFFAOYSA-N
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Description

1-(3-Amino-6-bromopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-bromopyridin-2-YL)ethanone typically involves the bromination of 3-amino-2-pyridone followed by acetylation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-bromopyridin-2-YL)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Amino-6-bromopyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-bromopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-5-bromopyridin-3-yl)ethanone
  • 1-(3-Bromopyridin-2-yl)ethanone
  • 1-(2-Amino-6-bromopyridin-3-yl)ethanone

Uniqueness

1-(3-Amino-6-bromopyridin-2-YL)ethanone is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(3-amino-6-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3

InChI Key

SOLADAGECCZFEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)N

Origin of Product

United States

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